molecular formula C10H14ClNO B1604197 3-(3-Chlorophenoxy)-N-methylpropan-1-amine CAS No. 361395-22-4

3-(3-Chlorophenoxy)-N-methylpropan-1-amine

Cat. No. B1604197
CAS RN: 361395-22-4
M. Wt: 199.68 g/mol
InChI Key: UICVFSKWBRBFRF-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenoxy)propanoic acid” is a compound that is structurally similar to “3-(3-Chlorophenoxy)-N-methylpropan-1-amine”. It is a chiral phenoxy acid . Another related compound is “3-Chlorophenol”, which is an organic compound with the molecular formula C6H4ClOH . It is a colorless or white solid that melts easily and exhibits significant solubility in water .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenoxy)propionic acid”, a related compound, has been reported . It has a molecular weight of 200.62 and its linear formula is CH3CH(OC6H4Cl)CO2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chlorophenoxy)propanoic acid” have been reported . It has a melting point of 83-85°C and is a powder at room temperature .

Scientific Research Applications

Chemosensitive Applications

A study by Tamiaki et al. (2013) explored the optical detection of various amines using synthetic chlorophyll derivatives, including those similar to "3-(3-Chlorophenoxy)-N-methylpropan-1-amine". These derivatives were found to react with amines, showing potential for chemosensitive applications and the selective detection of primary amines through spectral changes (Tamiaki et al., 2013).

Catalytic Applications

The catalytic potential of "3-(3-Chlorophenoxy)-N-methylpropan-1-amine" analogs has been demonstrated in the synthesis of N-alkyl-2-acylanilines through ortho-C-H bond amination, showing up to 92% yield. This process, facilitated by Rh(III) catalysts, highlights the molecule's relevance in developing efficient synthesis methods for complex organic compounds (Ka-Ho Ng et al., 2013).

Labeling Studies

In the realm of analytical chemistry, derivatives of "3-(3-Chlorophenoxy)-N-methylpropan-1-amine" have been utilized in the synthesis of labeled oxazaphosphorines for mass spectrometry (MS) studies. This work involved the preparation of deuterium-labeled compounds, underscoring the molecule's utility in enhancing the precision of analytical methods (J. B. Springer et al., 2007).

Materials Science

In materials science, the molecule has shown potential in the development of affinitychromic polythiophenes. These materials can interact with different analytes, leading to significant color changes. This property is promising for the creation of versatile and inexpensive tools for high-throughput screening and drug discovery (S. Bernier et al., 2002).

Medicinal Chemistry

Lastly, in medicinal chemistry, derivatives of "3-(3-Chlorophenoxy)-N-methylpropan-1-amine" have been applied in the enantioselective synthesis of drugs acting as dual serotonin/norepinephrine reuptake inhibitors. This showcases the molecule's significance in the design and synthesis of therapeutic agents (O. Lifchits & A. Charette, 2008).

Mechanism of Action

The mechanism of action for “3-(3-Chlorophenoxy)-N-methylpropan-1-amine” is not available. A related compound, “Cloprostenol”, also does not have a known mechanism of action .

Safety and Hazards

The safety data sheet for “2-(3-Chlorophenoxy)ethanethioamide”, a related compound, indicates that it is harmful if swallowed and causes skin and eye irritation .

Future Directions

There is ongoing research into the properties and uses of chlorophenoxy compounds. For example, there are studies comparing the acidity of different chlorophenols , and others investigating the detection of chlorophenoxycarboxylic-acid-type herbicides in environmental samples .

properties

IUPAC Name

3-(3-chlorophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICVFSKWBRBFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629574
Record name 3-(3-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenoxy)-N-methylpropan-1-amine

CAS RN

361395-22-4
Record name 3-(3-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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